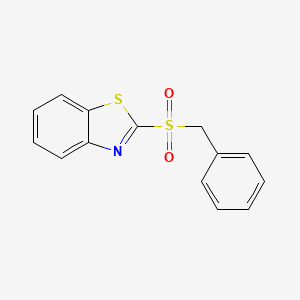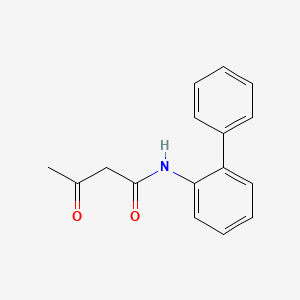
N-2-biphenylyl-3-oxobutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-2-biphenylyl-3-oxobutanamide, also known as BPBA, is a chemical compound that has gained attention in the scientific community due to its potential applications in biological research. BPBA is a synthetic molecule that has been found to exhibit inhibitory effects on enzymes involved in various biological pathways. In
Mécanisme D'action
N-2-biphenylyl-3-oxobutanamide exerts its inhibitory effects on enzymes by binding to their active sites. It has been shown to form covalent bonds with cysteine residues in the active site of proteases, leading to irreversible inhibition. In the case of kinases and phosphatases, N-2-biphenylyl-3-oxobutanamide binds to the ATP-binding site, preventing the enzyme from accessing ATP and inhibiting its activity.
Biochemical and Physiological Effects
N-2-biphenylyl-3-oxobutanamide has been found to have a range of biochemical and physiological effects. Inhibition of proteases by N-2-biphenylyl-3-oxobutanamide has been shown to reduce cancer cell migration and invasion, as well as to induce apoptosis. Inhibition of kinases has been found to affect cell proliferation and differentiation, and to have potential applications in the treatment of cancer and other diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-2-biphenylyl-3-oxobutanamide has several advantages for lab experiments. It is a synthetic molecule, which means that it can be easily produced in large quantities. It is also stable and has a long shelf-life, which makes it a valuable tool for long-term experiments. However, N-2-biphenylyl-3-oxobutanamide has some limitations as well. It is a relatively new compound, and its effects on different enzymes and pathways are still being studied. Additionally, its irreversible inhibition of proteases can make it difficult to study the role of these enzymes in biological pathways.
Orientations Futures
There are several potential future directions for research involving N-2-biphenylyl-3-oxobutanamide. One area of interest is the development of N-2-biphenylyl-3-oxobutanamide-based inhibitors for specific enzymes, which could have applications in the treatment of diseases such as cancer. Another potential direction is the study of N-2-biphenylyl-3-oxobutanamide's effects on other biological pathways, such as those involved in inflammation and immune response. Additionally, the development of new synthetic compounds based on the structure of N-2-biphenylyl-3-oxobutanamide could lead to the discovery of new inhibitors with even greater specificity and potency.
Méthodes De Synthèse
N-2-biphenylyl-3-oxobutanamide is synthesized through a multi-step process that involves the reaction of 2-bromobiphenyl with ethyl acetoacetate, followed by the addition of sodium ethoxide and then acidification with hydrochloric acid. The resulting product is then purified through recrystallization to obtain N-2-biphenylyl-3-oxobutanamide in its pure form.
Applications De Recherche Scientifique
N-2-biphenylyl-3-oxobutanamide has been found to exhibit inhibitory effects on various enzymes, including proteases, kinases, and phosphatases. This makes it a valuable tool for studying the role of these enzymes in biological pathways. N-2-biphenylyl-3-oxobutanamide has been used in research to investigate the function of proteases in cancer cell migration and invasion, as well as the role of kinases in signaling pathways involved in cell proliferation and differentiation.
Propriétés
IUPAC Name |
3-oxo-N-(2-phenylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-12(18)11-16(19)17-15-10-6-5-9-14(15)13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCCNAPAOKUSZGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NC1=CC=CC=C1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-oxo-N-(2-phenyl-phenyl)-butyramide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

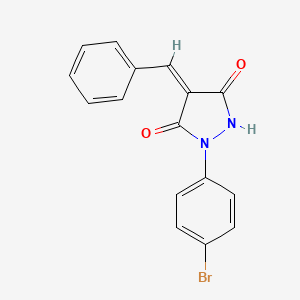
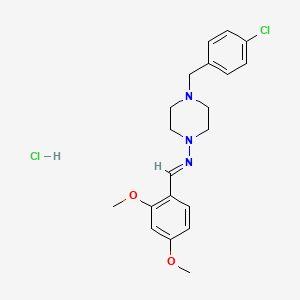
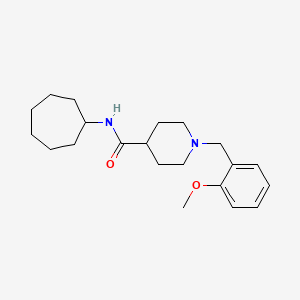
![7-chloro-2-(2-chlorophenyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B5777155.png)
![7-[(3-chlorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5777160.png)
![4-chloro-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-2-nitrobenzamide](/img/structure/B5777162.png)


![N-allyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(phenylthio)acetamide](/img/structure/B5777183.png)
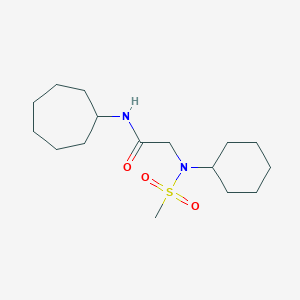
![1-[(5-fluoro-1-methyl-1H-indol-3-yl)methylene]-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B5777191.png)
![ethyl 4-{[(4-methoxyphenoxy)(methyl)phosphoryl]amino}benzoate](/img/structure/B5777198.png)
